PD 135158

Overview

Description

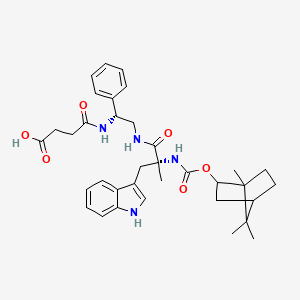

PD 135158 is a potent and selective, nonpeptide cholecystokinin type B receptor antagonist. It is known for its high affinity for cholecystokinin type B receptors, with an IC50 value of 2.8 nM, and negligible affinity for other receptors such as GABA A, benzodiazepine, substance P, neurotensin, opioid, bradykinin, and 5-HT3 receptors . This compound has been studied for its anxiolytic activity and its ability to increase food intake in rats .

Preparation Methods

The synthesis of PD 135158 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically involves the use of protecting groups to ensure the selective reaction of specific functional groups. The final product is obtained through a series of purification steps, including crystallization and chromatography .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of automated synthesis and purification equipment would be essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

PD 135158 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve the use of nucleophiles such as amines and alcohols .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

PD 135158 has been extensively studied for its potential applications in various fields of scientific research. In chemistry, it is used as a tool to study the interactions between cholecystokinin type B receptors and their ligands. In biology, this compound is used to investigate the role of cholecystokinin type B receptors in various physiological processes, including anxiety and food intake .

In medicine, this compound has been explored for its potential therapeutic applications in the treatment of anxiety disorders and other conditions related to cholecystokinin type B receptor activity . Additionally, it has been used in preclinical studies to evaluate the effects of cholecystokinin type B receptor antagonists on various disease models .

Mechanism of Action

PD 135158 exerts its effects by selectively binding to cholecystokinin type B receptors, thereby blocking the action of endogenous cholecystokinin. This inhibition leads to a decrease in the activity of downstream signaling pathways, which are involved in various physiological processes such as anxiety and food intake . The molecular targets of this compound include the cholecystokinin type B receptors, which are primarily located in the central nervous system .

Comparison with Similar Compounds

PD 135158 is unique in its high selectivity and potency for cholecystokinin type B receptors. Similar compounds include other cholecystokinin type B receptor antagonists such as devazepide and L-365,260 . These compounds also exhibit high affinity for cholecystokinin type B receptors but may differ in their selectivity and potency profiles .

In comparison to these similar compounds, this compound stands out due to its negligible affinity for other receptor types, making it a valuable tool for studying the specific role of cholecystokinin type B receptors in various physiological processes .

Properties

IUPAC Name |

4-[[(1R)-2-[[(2R)-3-(1H-indol-3-yl)-2-methyl-2-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxycarbonylamino]propanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H44N4O6/c1-33(2)24-16-17-34(33,3)28(18-24)45-32(44)39-35(4,19-23-20-36-26-13-9-8-12-25(23)26)31(43)37-21-27(22-10-6-5-7-11-22)38-29(40)14-15-30(41)42/h5-13,20,24,27-28,36H,14-19,21H2,1-4H3,(H,37,43)(H,38,40)(H,39,44)(H,41,42)/t24?,27-,28?,34?,35+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNTPEWZUKRSTMM-CFHPNWNBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(C2)OC(=O)NC(C)(CC3=CNC4=CC=CC=C43)C(=O)NCC(C5=CC=CC=C5)NC(=O)CCC(=O)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2CCC1(C(C2)OC(=O)N[C@](C)(CC3=CNC4=CC=CC=C43)C(=O)NC[C@@H](C5=CC=CC=C5)NC(=O)CCC(=O)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H44N4O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide;dihydrochloride](/img/structure/B1139074.png)

![2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride](/img/structure/B1139076.png)

![[(7S)-3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine;hydrobromide](/img/structure/B1139077.png)

![Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B1139095.png)